molecular formula C8H14O3 B585420 Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate CAS No. 156002-64-1

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Cat. No.: B585420
CAS No.: 156002-64-1
M. Wt: 158.197
InChI Key: AQZRATSFTMXYLW-UHFFFAOYSA-N
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Description

Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 156002-64-1) is a cyclic ether derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol . It consists of a tetrahydropyran (oxane) ring substituted at the 4-position with an acetate group. This compound is widely used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its balanced lipophilicity and reactivity. Key physical properties include a boiling point of 208.5°C at 760 mmHg and a density that remains uncharacterized in open literature .

Preparation Methods

Mercury-Catalyzed Cyclization and Esterification

The most extensively documented route for synthesizing methyl 2-(tetrahydro-2H-pyran-4-yl)acetate derivatives involves a mercury-catalyzed cyclization followed by esterification. This method, adapted from a patent detailing the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid , can be modified to target the methyl ester variant through reagent substitution.

Synthesis of 2-Methyl-5-Hexene-3-Alkyne-2-Alcohol

The process begins with the synthesis of 2-methyl-5-hexene-3-alkyne-2-alcohol, a precursor for cyclization. Under nitrogen protection, 2-methyl-3-butyne-2-alcohol reacts with bromoethene in dimethylformamide (DMF) or tetrahydrofuran (THF) using a palladium catalyst and metal halide co-catalyst. Optimal conditions (5–30°C, 8–15 hours) yield the alkyne alcohol with 86–88% efficiency after extraction and distillation .

Cyclization to 2,2-Dimethyltetrahydro-2H-Pyran-4-Ketone

The alkyne alcohol undergoes cyclization in the presence of mercury salts (e.g., mercuric acetate or mercury bisulfate) and sulfuric acid. At 80–110°C, the reaction proceeds via hydration and intramolecular cyclization, forming the tetrahydropyran ketone. Yields range from 85% to 89%, with mercury bisulfate (1–6 mol%) and sulfuric acid (14–73 mol%) identified as optimal catalysts . Post-reaction neutralization (pH 7–9) and ethyl acetate extraction ensure product purity.

Table 1: Reaction Conditions and Yields for Cyclization

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Mercuric acetate + H₂SO₄951489
Mercury bisulfate + H₂SO₄951085

Esterification with Methyl Chloroacetate

The ketone intermediate reacts with methyl chloroacetate in toluene under basic conditions (sodium methylate or ethylate). This step, conducted at room temperature for 4–7 hours, forms a spiro intermediate, which is hydrolyzed and acidified to yield the methyl ester. Substituting ethyl chloroacetate with methyl chloroacetate in the patent’s procedure achieves the target compound with comparable efficiency (85–89%) .

SubstrateReagentBaseYield (%)
(3,4-Dihydro-2H-pyran-2-yl)methanolAcetic anhydridePyridine85

Optimization Strategies and Catalytic Alternatives

Solvent and Temperature Effects

The patent highlights toluene as the optimal solvent for esterification due to its non-polarity and high boiling point, facilitating reflux conditions. Lower temperatures (20–30°C) during spiro intermediate formation minimize side reactions, while higher temperatures (95–105°C) during hydrolysis ensure complete acidolysis.

Challenges in Scalability and Purification

Mercury Contamination

Residual mercury in the final product necessitates rigorous washing with dilute hydrochloric acid and sodium bicarbonate. Ultrafiltration or chelating resins may enhance purity for pharmaceutical applications .

Distillation Efficiency

Underpressure distillation at 0.1–0.5 mmHg effectively isolates the methyl ester, though prolonged heating risks thermal decomposition. Short-path distillation systems are recommended to mitigate this .

Comparative Analysis of Methods

The mercury-catalyzed route offers superior yields (85–89%) but requires hazardous reagents. Acetylation methods, while safer, depend on pre-formed hydroxyl intermediates and may involve additional synthesis steps. Industrial-scale production likely favors the former due to established protocols, whereas laboratory settings may prioritize the latter for safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between methyl 2-(tetrahydro-2H-pyran-4-yl)acetate and its analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Boiling Point (°C) Applications
This compound 156002-64-1 C₈H₁₄O₃ 158.2 Reference compound (methyl ester) 208.5 Organic synthesis, pharmaceuticals
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate 103260-44-2 C₉H₁₆O₃ 172.2 Ethyl ester instead of methyl 228.3 Synthetic intermediates
Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate B13897315 C₈H₁₄O₄ 174.19 Hydroxyl group on tetrahydropyran ring Not reported Drug development, enzyme studies
Methyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate 1249512-65-9 C₈H₁₄O₄ 174.19 Hydroxyl group on acetate chain Not reported Organic synthesis intermediate
Ethyl 2-(oxan-4-yl)propanoate Not provided C₁₀H₁₈O₃ 186.25 Propanoate ester instead of acetate Not reported Lipophilic intermediates
Methyl tetrahydro-2H-pyran-4-carboxylate 110238-91-0 C₇H₁₂O₃ 144.17 Carboxylate directly attached to pyran ring 196.8 Solvent, organic reactions

Key Comparative Analysis

Ester Group Variations

  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate : The ethyl ester analog has a higher molecular weight (172.2 g/mol ) and boiling point (228.3°C ) compared to the methyl derivative, attributed to increased van der Waals interactions from the ethyl group . This compound is favored in reactions requiring slower hydrolysis rates due to steric hindrance .
  • Ethyl 2-(oxan-4-yl)propanoate: The propanoate chain enhances lipophilicity, making it suitable for applications requiring membrane permeability, such as prodrug design .

Hydroxyl-Substituted Derivatives

  • Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate : The hydroxyl group on the pyran ring introduces hydrogen-bonding capacity, improving solubility in polar solvents. This modification is linked to enhanced interactions with biological targets, such as enzymes or receptors, making it a candidate for pharmacological studies .
  • Methyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate : The hydroxyl group on the acetate chain increases polarity and reactivity, enabling participation in condensation or oxidation reactions. This derivative is primarily used as a specialized intermediate in asymmetric synthesis .

Carboxylate vs. Ester Functionality

  • Methyl tetrahydro-2H-pyran-4-carboxylate : The direct attachment of a carboxylate group to the pyran ring reduces steric bulk compared to the acetate ester. This compound exhibits higher acidity (pKa ~4–5) and is often employed as a solvent or catalyst in organic reactions .

Biological Activity

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.2 g/mol, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyran ring, which is known for its role in various biological activities. The functional groups present in this compound contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight158.2 g/mol
CAS Number156002-64-1
Purity≥ 97%

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Some studies have indicated that derivatives of tetrahydropyran compounds can possess antimicrobial properties, making them candidates for antibiotic development.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Toxicological Profile

The compound has been evaluated for its toxicological effects:

  • Acute Toxicity : Studies have shown that this compound exhibits low acute oral and dermal toxicity in animal models .
  • Skin Sensitization : In vitro assays indicate potential for skin sensitization, with positive responses observed in tests measuring dendritic cell activation .
  • Repeated Dose Toxicity : A study involving repeated doses in rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg/day for males and 300 mg/kg/day for females, primarily due to transient ataxia observed at high doses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

  • Inhibition Studies : Research on related tetrahydropyran derivatives has shown varying degrees of AChE inhibition, indicating that structural modifications can significantly influence biological activity .
  • Antimicrobial Testing : Compounds similar to this compound have been tested against various bacterial strains, demonstrating promising antimicrobial properties that warrant further investigation .
  • Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, and what are their mechanistic considerations?

Basic Research Question
This compound is typically synthesized via esterification of tetrahydropyran-4-yl-acetic acid with methanol under acidic catalysis. A widely reported method involves reacting tetrahydropyran-4-yl-acetic acid (CAS 85064-61-5) with methanol in the presence of sulfuric acid at 60–70°C for 6–8 hours, yielding the ester with ~85% purity . Alternative routes include transesterification of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2) using methanol and a base catalyst like sodium methoxide . Mechanistically, the reaction proceeds via nucleophilic acyl substitution, with the acid catalyst protonating the carbonyl oxygen to enhance electrophilicity.

Key Reaction Pathway :

Saponification to tetrahydropyran-4-yl-acetic acid.

Amide coupling with peptide backbones (e.g., H-Glu-OtBu derivatives) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced Research Question
Discrepancies in catalytic hydrogenation yields (e.g., 60–95% for ring-opening reactions) arise from:

  • Catalyst Source : Pd/C (10 wt%) vs. Raney Ni (activity varies by vendor).
  • Solvent Effects : EtOAc increases hydrogen solubility vs. THF.
  • Substrate Purity : Residual acids (from synthesis) poison catalysts.

Resolution Protocol :

  • Pre-treat substrate with basic alumina to remove acidic impurities.
  • Standardize catalyst batch (e.g., Johnson Matthey Pd/C).
  • Monitor reaction via in-situ FTIR for real-time kinetics .

Properties

IUPAC Name

methyl 2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRATSFTMXYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674419
Record name Methyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156002-64-1
Record name Methyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 303 (490 mg, 3.1 mmol) in 1:1 THF:MeOH (10 mL) is added 10% palladium-on-carbon (74 mg), and the mixture is stirred at RT under hydrogen for 16 h. The mixture is filtered, and the filtrate is evaporated to give 481 mg of the product 304. 1H NMR (CDCl3) δ 4.0-3.9 (m, 2 H), 3.70 (s, 3 H), 3.40 (t, 2 H), 2.25 (d, 2 H), 2.01 (m, 1 H), 1.65-1.60 (m, 2 H), 1.40-1.25 (m, 2 H); MS: m/z 159 (M++1).
[Compound]
Name
303
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One

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